5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline
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Overview
Description
5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and thiadiazole moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline typically involves the reaction of quinoline derivatives with thiadiazole precursors. One common method involves the cyclization of 2-chloroquinoline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with proteins, disrupting their normal function. The presence of the thiadiazole ring allows the compound to cross cellular membranes and exert its effects within the cell .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Nitro-1,3,4-thiadiazol-2-yl)quinoline
- 5-(5-Methyl-1,3,4-thiadiazol-2-yl)quinoline
- 5-(5-Amino-1,3,4-thiadiazol-2-yl)quinoline
Uniqueness
5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for further functionalization.
Properties
IUPAC Name |
2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCOLYDJSQXWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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